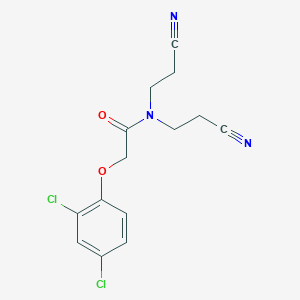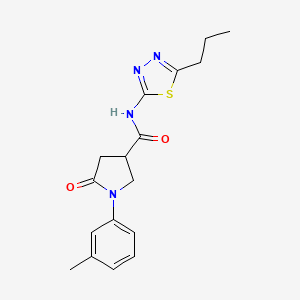![molecular formula C18H17N3O2S B4768111 N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4768111.png)
N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide
Vue d'ensemble
Description
N-[4-(4-isopropoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide (compound A) is a chemical compound that has drawn the attention of many researchers due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of compound A is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation. It has also been shown to inhibit the activity of β-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that compound A can affect various biochemical and physiological processes in the body. For example, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which can protect cells from oxidative damage. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, compound A has been found to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using compound A in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound for studying various diseases and biological processes. However, one limitation of using compound A is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on compound A. One area of interest is exploring its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets in the body. Finally, there is potential for developing new derivatives of compound A with improved pharmacological properties and reduced toxicity.
Applications De Recherche Scientifique
Compound A has been studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. Studies have shown that compound A has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, compound A has been found to have anti-diabetic properties and can improve glucose tolerance in diabetic rats.
Propriétés
IUPAC Name |
N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(2)23-15-5-3-13(4-6-15)16-11-24-18(20-16)21-17(22)14-7-9-19-10-8-14/h3-12H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBZRYKOWKSDBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3-[(cyclopropylamino)carbonyl]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4768033.png)
![N-(2,3-dichlorophenyl)-2-[(4-methoxybenzyl)thio]acetamide](/img/structure/B4768039.png)

![N-(4-chlorobenzyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4768068.png)
![2-[4-(2-thienylsulfonyl)-1-piperazinyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4768076.png)
![1-(2-fluorophenyl)-2-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4768086.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4768094.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-fluorophenyl)thiourea](/img/structure/B4768098.png)
![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4768104.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4768108.png)

![2-[(4-chlorobenzyl)thio]-4-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4768125.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4768132.png)